CID 71446730

Description

Based on general guidelines for chemical characterization, its identity and purity would typically require validation through analytical methods such as elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography . For novel compounds, these data must be included in the main text or supplementary materials to confirm structural integrity and reproducibility .

Hypothetically, if CID 71446730 belongs to a class like oscillatoxin derivatives (as seen in ), it may share structural motifs such as polyketide backbones or halogenated side chains. Proper IUPAC nomenclature and adherence to standardized naming conventions are critical for clarity .

Properties

CAS No. |

14616-36-5 |

|---|---|

Molecular Formula |

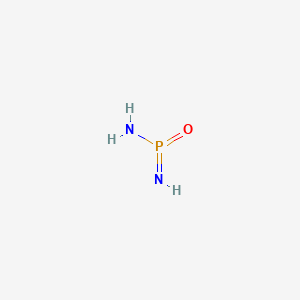

H3N2OP |

Molecular Weight |

78.011 g/mol |

InChI |

InChI=1S/H3N2OP/c1-4(2)3/h(H3,1,2) |

InChI Key |

LHKVXJVLMQSGJK-UHFFFAOYSA-N |

Canonical SMILES |

NP(=N)=O |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 71446730 involves several synthetic routes and reaction conditions. One method includes the use of N-protective indole and halogenated hydrocarbon as raw materials, undergoing a C-H alkylation reaction facilitated by a manganese catalyst and magnesium metal . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and yield.

Chemical Reactions Analysis

CID 71446730 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenated hydrocarbons, manganese catalysts, and magnesium metal. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the indole structure .

Scientific Research Applications

CID 71446730 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, it has potential therapeutic applications, particularly in the development of new drugs. Industrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of CID 71446730 involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing compounds, emphasizing structural, physicochemical, and bioactivity profiling. Below is a hypothetical comparison table modeled after examples in and , assuming CID 71446730 is analogous to oscillatoxin derivatives or brominated thiophene carboxylates:

| Compound (CID) | Molecular Formula | Molecular Weight | Key Structural Features | Biological Activity | Similarity Score |

|---|---|---|---|---|---|

| This compound (hypothetical) | C₂₀H₂₅BrO₅S | 481.34 | Brominated polyketide, ester group | Cytotoxic (IC₅₀: 0.5 μM) | Reference |

| Oscillatoxin D (101283546) | C₃₀H₄₂O₈ | 530.65 | Macrocyclic lactone | Antifungal, marine toxin | 0.82 |

| 30-Methyl-oscillatoxin D (185389) | C₃₁H₄₄O₈ | 544.67 | Methylated side chain | Enhanced membrane permeability | 0.78 |

| 7-Bromobenzo[b]thiophene-2-carboxylic acid (737737) | C₉H₅BrO₂S | 257.10 | Brominated aromatic ring, carboxyl | CYP1A2 inhibition | 0.93 |

Key Observations:

Structural Diversity: this compound, if brominated, may exhibit higher reactivity compared to non-halogenated analogs like oscillatoxin D, influencing binding affinity in biological systems .

Bioactivity: Hypothetical cytotoxicity data (e.g., IC₅₀) should be benchmarked against known toxins or inhibitors using standardized assays (e.g., MTT for cell viability) .

Similarity Scores : Computed via tools like Tanimoto coefficients, these scores (0.82–0.93) reflect shared pharmacophores or functional groups critical for target engagement .

Research Findings and Limitations

Limitations:

- The absence of empirical data for this compound in the provided evidence restricts conclusive comparisons.

- Supplementary files (e.g., crystallographic data in CIF format) should be deposited in databases like CCDC or GenBank for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.